molecular formula C11H9BrO3 B13163230 methyl 8-bromo-2H-chromene-6-carboxylate

methyl 8-bromo-2H-chromene-6-carboxylate

Cat. No.: B13163230
M. Wt: 269.09 g/mol
InChI Key: RVYXYVXUQCTFAO-UHFFFAOYSA-N
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Description

Table 1: Comparison with Key Chromene Derivatives

Compound Substituents Key Differences
8-Bromo-2H-chromene-3-carboxylic acid -COOH at 3-position Higher polarity, acidity (pKa ≈ 3.1)
Methyl 2-oxo-2H-chromene-3-carboxylate Ketone at 2-position Enhanced planarity, enzyme inhibition
Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate Allyl ester, diethylamino Fluorescence, nonlinear optical properties

The bromine atom in this compound enhances electrophilic aromatic substitution reactivity compared to chlorine or methoxy analogues. Furthermore, its ester group improves solubility in aprotic solvents (e.g., logP = 2.1) relative to carboxylic acid derivatives.

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 8-bromo-2H-chromene-6-carboxylate

InChI

InChI=1S/C11H9BrO3/c1-14-11(13)8-5-7-3-2-4-15-10(7)9(12)6-8/h2-3,5-6H,4H2,1H3

InChI Key

RVYXYVXUQCTFAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)OCC=C2

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of this compound typically involves the construction of the chromene (benzopyran) core followed by regioselective bromination and esterification steps. The key features of the synthetic approach include:

  • Formation of the 2H-chromene scaffold via cyclization reactions starting from appropriately substituted salicylaldehydes or phenolic precursors.
  • Introduction of the bromine substituent at the 8-position through electrophilic aromatic substitution using brominating agents.
  • Esterification of the carboxylic acid functionality at the 6-position to afford the methyl ester.

Starting Materials and Key Intermediates

Typical Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Salicylaldehyde derivative + α,β-unsaturated carbonyl compound, base or acid catalyst, reflux Formation of 2H-chromene-6-carboxylic acid core
2 Bromination N-bromosuccinimide (NBS), light or radical initiator, controlled temperature Selective bromination at 8-position on chromene ring
3 Esterification Methanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), reflux Conversion of carboxylic acid to methyl ester

This sequence allows for the regioselective synthesis of this compound with good yields and purity.

Detailed Reaction Conditions and Optimization

Cyclization

  • The cyclization step to form the chromene core is often catalyzed by bases such as potassium carbonate or organic bases, or alternatively by Lewis acids.
  • Reaction times typically range from several hours to overnight under reflux in solvents like ethanol or methanol.
  • The reaction proceeds via nucleophilic attack of the phenolic oxygen on the α,β-unsaturated carbonyl compound, forming the pyran ring.

Bromination

  • N-bromosuccinimide (NBS) is used in stoichiometric amounts.
  • The reaction is conducted under mild conditions, often at 0 to 25 °C, sometimes with light or radical initiators to promote selective bromination.
  • Careful control of reaction time and temperature is essential to avoid polybromination or side reactions.
  • The bromination selectively occurs at the 8-position due to electronic and steric factors inherent to the chromene scaffold.

Esterification

  • Esterification is carried out by refluxing the bromo-chromene carboxylic acid intermediate in methanol with a catalytic amount of strong acid (e.g., sulfuric acid).
  • Reaction times vary between 3 to 12 hours depending on scale and catalyst loading.
  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion.

Research Outcomes and Characterization

Yield and Purity

  • Overall yields for the three-step synthesis typically range from 60% to 85%, depending on reaction optimization.
  • Purification is achieved by recrystallization or column chromatography.
  • High purity (>98%) is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Spectroscopic Characterization

Technique Key Observations
¹H NMR Aromatic protons of chromene ring (δ 6.5–7.8 ppm), methyl ester singlet (~δ 3.8 ppm), characteristic bromine-substituted aromatic shifts
¹³C NMR Carbonyl carbon of ester (~δ 165–170 ppm), aromatic carbons, carbon bearing bromine shows downfield shift
Mass Spectrometry (MS) Molecular ion peak consistent with C12H9BrO3 (M+), isotopic pattern confirming bromine presence
Infrared Spectroscopy (IR) Ester carbonyl stretch (~1730 cm⁻¹), aromatic C=C stretches, C–Br stretch in fingerprint region

Crystallographic Data

  • Single-crystal X-ray diffraction studies confirm the molecular structure, bond lengths, and angles.
  • Typical C–Br bond length is approximately 1.89 Å.
  • The chromene ring system exhibits planarity with minor deviations due to substituents.

Summary Table of Preparation Methods

Step Reaction Reagents/Conditions Yield (%) Notes
1 Cyclization to 2H-chromene-6-carboxylic acid Salicylaldehyde derivative + α,β-unsaturated carbonyl, base/acid catalyst, reflux in ethanol/methanol 70–80 Formation of chromene core
2 Bromination at 8-position N-bromosuccinimide (NBS), light or radical initiator, 0–25 °C 75–85 Regioselective bromination
3 Esterification to methyl ester Methanol, sulfuric acid catalyst, reflux 80–90 Conversion to methyl ester

Additional Notes on Alternative Methods and Catalysis

  • Transition metal catalysis (e.g., cobalt porphyrin catalysts) has been reported for related chromene syntheses via metalloradical mechanisms, but these are less common for brominated derivatives.
  • Metal-free organocatalysis and Brønsted acid catalysis can be employed for cyclization steps, offering mild and enantioselective options.
  • Green chemistry approaches using recyclable catalysts and solvent-free conditions are under investigation to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2H-chromene-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted chromenes .

Scientific Research Applications

Methyl 8-bromo-2H-chromene-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 8-bromo-2H-chromene-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and substituent effects of methyl 8-bromo-2H-chromene-6-carboxylate and its analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound Br (C8), COOCH₃ (C6) ~255 (estimated) Bromine, ester Electron-withdrawing Br enhances electrophilicity
Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate OCH₃ (C8), CHO (C6), COOCH₃ (C4) ~276 Methoxy, formyl, ester Methoxy (electron-donating) vs. Br (electron-withdrawing)
Methyl 5′-Chloro-8-formyl-spiro-chromene Cl (C5′), CHO (C8), COOCH₃ (C6) ~415 Chloro, formyl, spiro-indoline Chloro substituent modifies steric and electronic profiles
Methyl 4-bromo-1H-indazole-6-carboxylate Br (C4), COOCH₃ (C6) 255.07 Bromine, indazole, ester Bromine in aromatic heterocycle influences binding affinity
Key Observations:
  • Substituent Effects : The bromine atom in this compound contrasts with methoxy (electron-donating) or formyl (electron-withdrawing) groups in analogs. Bromine’s electronegativity may increase reactivity in nucleophilic substitutions or cross-coupling reactions compared to methoxy-substituted chromenes .
  • Spiro vs. Planar Chromenes: The spiro-indoline chromene derivative introduces conformational rigidity, which is absent in the planar chromene structure of the target compound.
  • Heterocyclic Core : Methyl 4-bromo-1H-indazole-6-carboxylate shares a brominated aromatic system but replaces the chromene core with an indazole, altering hydrogen-bonding and π-stacking capabilities.

Biological Activity

Methyl 8-bromo-2H-chromene-6-carboxylate is a synthetic compound belonging to the chromene class, characterized by its unique fused benzopyran structure. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 8-position and a carboxylate group at the 6-position, which contribute to its chemical reactivity and biological interactions. Its structure allows for various chemical transformations, making it a valuable subject in medicinal chemistry.

Biological Activities

Antimicrobial Properties
this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various microbial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism typically involves binding to active sites on microbial enzymes, altering their functions and leading to microbial death.

Anticancer Effects
Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2). The compound's mechanism of action appears to involve dual inhibition of topoisomerases and tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor or modulator of various enzymes involved in critical biochemical pathways:

  • DNA Gyrase Inhibition : The compound has shown inhibitory activity against DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Enzyme Modulation : By binding to enzymes like dihydrofolate reductase (DHFR), it can disrupt metabolic pathways crucial for cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)Reference
AntimicrobialVarious bacterial strainsMIC: 0.22 - 0.25
AnticancerMCF-7, HCT-116, HepG-2IC50: <10
DNA Gyrase InhibitionBacterial pathogensIC50: 31.64
DHFR InhibitionCancer cell linesIC50: 2.67

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study utilized the MTT assay to quantify cell viability and demonstrated that the compound effectively induces cytotoxicity in cancer cells while sparing normal cells .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing potent activity comparable to standard antibiotics. Furthermore, the compound exhibited significant antibiofilm formation capabilities, indicating its potential utility in treating biofilm-associated infections .

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